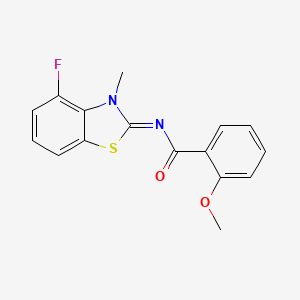

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a benzothiazole-derived compound characterized by a planar benzothiazole ring fused with a benzamide moiety. The molecule features a 2-methoxy substitution on the benzamide ring and a 4-fluoro-3-methyl substitution on the benzothiazole ring. Its molecular formula is C₁₆H₁₂FN₂O₂S, with a molecular weight of 315.35 g/mol.

Properties

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-19-14-11(17)7-5-9-13(14)22-16(19)18-15(20)10-6-3-4-8-12(10)21-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLSAQRVBCTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide typically involves the condensation of 4-fluoro-3-methylbenzothiazol-2-amine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s fluorine atom can enhance its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Physicochemical Properties of Structural Analogs

Key Findings :

- Substituent Position on Benzamide : The 3,4-dimethoxy analog () has higher lipophilicity (XLogP3 = 3.6) compared to the target compound (~3.5) due to additional methoxy groups. This increases membrane permeability but may reduce solubility.

Heterocyclic Variants with Alternative Core Structures

- Pan-Ras Inhibitor (): The compound 5-[(Z)-(7-chloro-3-ethyl-4-hydroxy-1,3-benzothiazol-2-ylidene)amino]sulfonyl-2-hydroxy-N-(2-hydroxyethyl)-N-(4-piperidyl)benzamide shares a benzothiazole-ylidene scaffold but differs in substituents (chloro, hydroxy, sulfonamide). These modifications confer pan-Ras inhibitory activity, highlighting the role of sulfonamide and hydroxyl groups in target binding .

- Dihydrothiazole-ylidene Derivative (): (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide features a partially saturated thiazole ring.

Benzamide Derivatives with Varied Substituents

- N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () : This compound shares the 2-methoxybenzamide moiety but lacks the benzothiazole ring. The indene group introduces rigidity, which may enhance metabolic stability but reduce conformational flexibility for target binding .

- 5-Chloro-2-methoxybenzamide Sulfonamide (): The sulfonamide group in this derivative increases hydrogen-bonding capacity (5 acceptors vs.

Biological Activity

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 252.31 g/mol. Its structure features a benzothiazole ring, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 4-fluoro-3-methylbenzothiazole and 2-methoxybenzoyl chloride. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or ethanol to facilitate the formation of the amide bond.

Anticancer Activity

Research highlights the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicates a dose-dependent reduction in cell viability at concentrations ranging from 1 to 10 µM.

- Mechanism of Action : Flow cytometry analyses reveal that this compound induces apoptosis in cancer cells, characterized by an increase in sub-G1 phase cells. Additionally, Western blot assays show that it downregulates key survival pathways, including AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties:

- Cytokine Production : In vitro studies using RAW264.7 macrophages indicate that treatment with this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. ELISA assays confirm a significant decrease in these inflammatory markers at concentrations as low as 2 µM.

- Wound Healing Assay : The scratch wound healing assay demonstrates that this compound can inhibit cell migration, further supporting its potential as an anti-inflammatory agent by preventing excessive tissue remodeling during inflammation.

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Kamal et al., 2010 | Identified benzothiazole derivatives with significant anticancer properties against various tumor cell lines. |

| El-Helby et al., 2019 | Reported dual-action compounds exhibiting both anticancer and anti-inflammatory effects through modulation of cytokine levels. |

| Mortimer et al., 2006 | Demonstrated potent anti-tumor activity in human cancer cell lines with structural modifications on benzothiazole derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.